4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
説明
特性
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-32-24-12-5-6-13-25(24)33-15-14-29-23-11-4-3-10-22(23)28-27(29)19-16-26(31)30(18-19)20-8-7-9-21(17-20)34-2/h3-13,17,19H,14-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXUSTVPYXEBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a benzimidazole core, which is recognized for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 497.6 g/mol. The presence of functional groups such as methoxy, thioether, and pyrrolidinone enhances its reactivity and potential biological interactions.
The compound's activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing benzimidazole structures often exhibit diverse biological activities through:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Enzyme Inhibition : The presence of specific functional groups allows the compound to interact with enzymes, potentially inhibiting their activity.
Pharmacological Effects
Research has demonstrated that similar compounds exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds with benzimidazole cores have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
- Neuroprotective Effects : Certain analogs have been found to protect dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases.
Data Summary
Case Studies
Recent studies have focused on synthesizing and evaluating derivatives of the compound for enhanced biological activity. For example:
- Dopamine Receptor Agonism : A study highlighted the selective agonistic activity at the D3 dopamine receptor, demonstrating significant β-arrestin recruitment without affecting D2 receptors. This selectivity suggests potential applications in treating neuropsychiatric disorders .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the compound's potency while minimizing off-target effects. Modifications to the aryl ether and carboxamide groups have yielded analogs with improved selectivity and efficacy .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues and their critical differences:
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity
- Methylthio vs. Methoxy : The target compound’s 3-(methylthio)phenyl group may confer greater metabolic stability compared to methoxy analogues (e.g., ), as sulfur-containing groups resist oxidative demethylation. This could enhance in vivo half-life .
- Aromatic Bulk : Derivatives with naphthalenyl-thiazole substituents (e.g., ) exhibit antimicrobial activity but may suffer from poor solubility due to increased hydrophobicity. The target compound’s smaller 3-(methylthio)phenyl group balances lipophilicity and solubility.
- Electron-Withdrawing Groups : Compounds with trifluoromethyl and fluoro substituents (e.g., ) show enhanced target binding in kinase assays, likely due to electron-withdrawing effects stabilizing ligand-receptor interactions.
Pharmacological Potential
- Antimicrobial Activity: Benzimidazole-pyrrolidinone hybrids (e.g., ) show activity against Staphylococcus aureus and Escherichia coli. The target compound’s methylthio group may enhance Gram-negative activity due to improved penetration .
- Kinase Inhibition : Trifluoromethyl-pyridine derivatives (e.g., ) demonstrate low nM IC50 values in kinase assays, suggesting that the target compound could be optimized for similar applications by introducing electron-deficient substituents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-purity synthesis of this compound?
- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. For example, intermediates can be prepared using etherification of 2-methoxyphenol with ethyl bromoacetate, followed by coupling with benzimidazole precursors. Purification via column chromatography and recrystallization in ethanol is critical. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures purity ≥95% .
- Key Data : A related intermediate in achieved 94% yield and 95.5% purity via HPLC.
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodology : Use a combination of - and -NMR (in DMSO-d or CDCl) to confirm aromatic protons and heterocyclic carbons. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm, S–C at ~650 cm). Mass spectrometry (ESI-MS) validates molecular ion peaks. Elemental analysis (C, H, N) confirms stoichiometry .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodology : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies at 25°C and 4°C over 72 hours, monitored via HPLC. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Advanced Research Questions
Q. How can computational modeling predict target interactions for this compound?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger) against targets like cytochrome P450 or kinases. Use crystal structures from the PDB (e.g., 1AIZ8 in ) for binding site alignment. MD simulations (GROMACS) assess stability of ligand-protein complexes. Validation via free-energy calculations (MM-PBSA) .
- Data Contradictions : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvent effects in the model .
Q. What strategies resolve contradictions in antimicrobial activity data across analogs?
- Methodology : Structure-activity relationship (SAR) studies comparing substituents (e.g., methoxy vs. methylthio groups). Test analogs from (e.g., nitroimidazole derivatives) against Gram-positive/-negative panels (MIC assays). Use checkerboard assays to identify synergy with existing antibiotics .
- Example : A benzimidazole-thiazole hybrid in showed enhanced activity against S. aureus (MIC = 2 µg/mL) but was inactive against E. coli, suggesting Gram selectivity.
Q. How can reaction conditions be optimized to address low yields in scale-up?
- Methodology : DoE (Design of Experiments) to vary solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and temperatures. In , increasing reaction time from 6 to 12 hours improved yield by 15%. Monitor by TLC and GC-MS. For exothermic steps, use controlled addition via syringe pump .
Q. What crystallographic techniques determine the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (Stoe IPDS-II) with Mo-Kα radiation. Solve structures using SHELX and refine with Olex2. Hydrogen bonding (e.g., O–H···N in ) stabilizes the lattice. Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) .
Methodological Notes
- Contradictions in Data : If SAR trends conflict (e.g., electron-withdrawing groups enhancing activity in one study but reducing it in another), re-examine assay conditions (e.g., pH, bacterial strain variability) .
- Advanced Characterization : For tautomeric forms (e.g., imidazole vs. benzimidazole), use -NMR or XPS to confirm protonation states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
